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Compound of Interest

Compound Name: Dimefox

Cat. No.: B150142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dimefox, a potent organophosphate compound, has been historically recognized for its

insecticidal and acaricidal properties. As a highly toxic cholinesterase inhibitor, its mechanism

of action and physicochemical characteristics are of significant interest to researchers in

toxicology, neurobiology, and drug development. This technical guide provides a

comprehensive overview of the chemical structure, properties, and detailed experimental

protocols for the analysis of Dimefox.

Chemical Structure and Identification
Dimefox, systematically named N-[dimethylamino(fluoro)phosphoryl]-N-methylmethanamine, is

a phosphoramide.[1] Its unique structure is central to its biological activity.

Chemical Identifiers:

IUPAC Name: N-[dimethylamino(fluoro)phosphoryl]-N-methylmethanamine[1]

CAS Number: 115-26-4[1]

Molecular Formula: C₄H₁₂FN₂OP[1]

Molecular Weight: 154.12 g/mol [1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b150142?utm_src=pdf-interest
https://www.benchchem.com/product/b150142?utm_src=pdf-body
https://www.benchchem.com/product/b150142?utm_src=pdf-body
https://www.benchchem.com/product/b150142?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Phosphoryl_Fluoride_Derivatives_in_Synthetic_Chemistry.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Phosphoryl_Fluoride_Derivatives_in_Synthetic_Chemistry.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Phosphoryl_Fluoride_Derivatives_in_Synthetic_Chemistry.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Phosphoryl_Fluoride_Derivatives_in_Synthetic_Chemistry.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Phosphoryl_Fluoride_Derivatives_in_Synthetic_Chemistry.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synonyms: bis(dimethylamido)phosphoryl fluoride, Hanane, Pestox XIV, Terra-Sytam[1][2]

Physicochemical and Toxicological Properties
Dimefox is a colorless liquid with a characteristic fishy odor.[3][4] A summary of its key

properties is presented in the table below.

Property Value Reference

Physical State Colorless liquid [3]

Odor Fishy [3]

Boiling Point
86 °C at 15 torr; 126 °C at 60

Torr
[3][4]

Density 1.1151 g/cm³ at 20 °C [4]

Vapor Pressure 0.36 mmHg at 25 °C [3]

Water Solubility Miscible [1]

Flash Point 100 °C [3]

Refractive Index 1.4267 at 20 °C [3]

Stability

Aqueous solutions are stable.

Resistant to alkali hydrolysis,

but hydrolyzed by acids.

Slowly oxidized by vigorous

oxidizing agents and rapidly by

chlorine.

[1]

LD50 (oral, rat) 1.0 - 7.5 mg/kg [4][5]

Experimental Protocols
Synthesis of Dimefox (N,N,N',N'-
tetramethylphosphorodiamidic fluoride)
This protocol describes the synthesis of Dimefox via fluorination of

bis(dimethylamido)phosphoryl chloride.
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Materials:

Bis(dimethylamino)phosphoryl chloride

Potassium fluoride (anhydrous)

Toluene

Water

Phase-transfer catalyst (e.g., a quaternary ammonium salt like

hexadecylethyldimethylammonium bromide)[6]

Round-bottom flask with a reflux condenser and magnetic stirrer

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, combine bis(dimethylamino)phosphoryl chloride, toluene, and the

phase-transfer catalyst.

Add a solution of potassium fluoride in water to the flask. The molar ratio of the reactants

should be optimized, but a starting point is a molar excess of potassium fluoride.[6]

Heat the reaction mixture with vigorous stirring. The reaction can be carried out at

temperatures ranging from 40 °C to the boiling point of the mixture.[3][6] A reaction time of

approximately 60 minutes at around 50°C, followed by a period at reflux, has been reported

to be effective.[6]

Monitor the reaction progress using an appropriate analytical technique, such as gas

chromatography (GC) or thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to below 30 °C.[6]
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Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.[6]

Wash the aqueous layer with additional toluene to extract any remaining product.[6]

Combine the organic layers and wash them with water to remove any remaining salts.

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude

Dimefox product.[6]

The product can be further purified by vacuum distillation if necessary. A gas

chromatographic analysis of the final product should be performed to determine its purity.[6]

Analysis of Dimefox by Gas Chromatography (GC)
This protocol outlines a general procedure for the analysis of Dimefox using gas

chromatography, based on EPA Method 8141B for organophosphorus compounds.[7] Specific

parameters may need to be optimized for your instrument and application.

Instrumentation:

Gas chromatograph (GC) with a split/splitless injector

Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD)

Capillary column suitable for organophosphate analysis (e.g., a 5% phenyl-

methylpolysiloxane column like DB-5ms)[8]

Data acquisition and processing system

Reagents and Standards:

Dimefox analytical standard

High-purity solvents for sample preparation (e.g., acetone, hexane)

Procedure:
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Sample Preparation:

For liquid samples (e.g., water), perform a liquid-liquid extraction with a suitable solvent

like methylene chloride.[7]

For solid samples (e.g., soil), use a method such as Soxhlet extraction with a

hexane/acetone mixture.[9]

The final extract should be concentrated and adjusted to a known volume.

GC Conditions (starting parameters):

Injector Temperature: 220-250 °C[8]

Injection Mode: Splitless[8]

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[8]

Oven Temperature Program:

Initial temperature: 40-60 °C, hold for 1-2 minutes.

Ramp: 10-15 °C/min to 280 °C.

Final hold: 5-10 minutes.[8]

Detector Temperature (FPD or NPD): 250-300 °C

Calibration:

Prepare a series of standard solutions of Dimefox in a suitable solvent at known

concentrations.

Inject the standards to generate a calibration curve by plotting peak area against

concentration.

Sample Analysis:

Inject the prepared sample extract into the GC.
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Identify the Dimefox peak based on its retention time compared to the standard.

Quantify the amount of Dimefox in the sample using the calibration curve.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method and is designed to determine the inhibitory effect

of Dimefox on acetylcholinesterase activity.

Materials:

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

Acetylthiocholine iodide (ATCI) - substrate

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

Phosphate buffer (e.g., 0.1 M, pH 8.0)

Dimefox stock solution of known concentration

96-well microplate

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

Reagent Preparation:

Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. The final

concentrations in the assay well should be optimized, but typical starting concentrations

are in the range of 0.05-0.2 U/mL for AChE, 0.5-1 mM for ATCI, and 0.3-0.5 mM for DTNB.

Assay Setup:

In a 96-well plate, add the following to each well:

Phosphate buffer
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Dimefox solution at various concentrations (to determine IC50) or a single

concentration for screening. Include a control with no inhibitor.

AChE solution.

Pre-incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period

(e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

Reaction Initiation and Measurement:

Initiate the enzymatic reaction by adding the ATCI and DTNB solution to each well.

Immediately start measuring the absorbance at 412 nm in kinetic mode for a set period

(e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds). The increase in

absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is

produced when thiocholine (the product of ATCI hydrolysis) reacts with DTNB.

Data Analysis:

Calculate the rate of reaction (change in absorbance per minute) for each well.

Determine the percent inhibition for each Dimefox concentration relative to the control (no

inhibitor).

Plot the percent inhibition against the logarithm of the Dimefox concentration and fit the

data to a suitable model to determine the IC50 value (the concentration of inhibitor that

causes 50% inhibition of enzyme activity).

Mechanism of Action and Signaling Pathways
The primary mechanism of action of Dimefox is the irreversible inhibition of the enzyme

acetylcholinesterase (AChE).[10][11] AChE is crucial for the termination of nerve impulses at

cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.

Acetylcholinesterase Inhibition Workflow
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Caption: Dimefox irreversibly inhibits AChE, leading to acetylcholine accumulation and

cholinergic crisis.

Potential Downstream Signaling
While the direct inhibition of AChE is the primary toxic mechanism, the resulting overstimulation

of cholinergic receptors can trigger a cascade of downstream cellular events.

Organophosphate exposure has been linked to the activation of Mitogen-Activated Protein

Kinase (MAPK) signaling pathways, including ERK, JNK, and p38-MAPK, which are involved in

cellular stress responses, inflammation, and apoptosis.[12][13] The precise downstream

signaling pathways specifically activated by Dimefox require further investigation.
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Caption: Potential downstream effects of Dimefox-induced cholinergic overstimulation.

Conclusion
Dimefox remains a compound of significant toxicological interest. The data and protocols

presented in this guide offer a foundational resource for researchers engaged in the study of its

chemical properties, analytical detection, and biological effects. Further research is warranted

to fully elucidate the specific downstream signaling cascades and long-term cellular

consequences of Dimefox exposure. This knowledge is critical for the development of effective

countermeasures and a deeper understanding of organophosphate toxicology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. A novel method for the determination of organophosphorus pesticides in urine samples
using a combined gas diffusion microextraction (GDME) and gas chromatography-mass
spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]

3. DE2207798C3 - Process for the preparation of bis (dimethylamino) phosphoryl fluoride -
Google Patents [patents.google.com]

4. cdnsciencepub.com [cdnsciencepub.com]

5. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors
and reactivators in the rat basolateral amygdala [frontiersin.org]

6. mdpi.com [mdpi.com]

7. documents.thermofisher.com [documents.thermofisher.com]

8. benchchem.com [benchchem.com]

9. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus
suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

10. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their
Metabolites in Biological Samples [mdpi.com]

11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC
[pmc.ncbi.nlm.nih.gov]

12. Protein phosphorylation pathways disruption by pesticides [scirp.org]

13. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In-Depth Technical Guide to Dimefox: Chemical
Structure, Properties, and Experimental Analysis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b150142#dimefox-chemical-structure-
and-properties]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b150142?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Phosphoryl_Fluoride_Derivatives_in_Synthetic_Chemistry.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11927743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11927743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11927743/
https://patents.google.com/patent/DE2207798C3/en
https://patents.google.com/patent/DE2207798C3/en
https://cdnsciencepub.com/doi/pdf/10.1139/v67-217
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2022.1066312/full
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2022.1066312/full
https://www.mdpi.com/2076-2615/13/6/1029
https://documents.thermofisher.com/TFS-Assets/CMD/Application-Notes/Fast-GC-MS-MS-for-High-Throughput-Pesticides-Analysis.pdf
https://www.benchchem.com/pdf/Technical_Guide_Gas_Chromatography_Methods_for_2_2_Dimethyltetrahydrofuran_Analysis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7387968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7387968/
https://www.mdpi.com/2227-9040/13/8/286
https://www.mdpi.com/2227-9040/13/8/286
https://pmc.ncbi.nlm.nih.gov/articles/PMC3648782/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3648782/
https://www.scirp.org/journal/paperinformation?paperid=38487
https://www.researchgate.net/publication/342178754_Organophosphorus_Compounds_and_MAPK_Signaling_Pathways
https://www.benchchem.com/product/b150142#dimefox-chemical-structure-and-properties
https://www.benchchem.com/product/b150142#dimefox-chemical-structure-and-properties
https://www.benchchem.com/product/b150142#dimefox-chemical-structure-and-properties
https://www.benchchem.com/product/b150142#dimefox-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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